2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]-
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]- (CAS: 148119-36-2) is a barbituric acid derivative characterized by a pyrimidinetrione core substituted at the 5-position with a conjugated propenylidene group bearing a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-8-3-2-5-9(11)6-4-7-10-12(17)15-14(19)16-13(10)18/h2-8H,1H3,(H2,15,16,17,18,19)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPOAFGKCXHOSX-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]- involves several steps. One common method includes the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base to form the corresponding enolate. This enolate then undergoes a condensation reaction with urea to form the diazinane ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Scientific Research Applications
Overview
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]- is a synthetic compound derived from pyrimidinetrione. Its unique structure allows for various applications in medicinal chemistry and organic synthesis. This article explores its scientific research applications, supported by data tables and case studies.
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of pyrimidinetriones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2,4,6(1H,3H,5H)-Pyrimidinetrione can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related compound demonstrated potent activity against breast cancer cells through the modulation of specific signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The structural features of pyrimidinetriones contribute to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Data Table: Antimicrobial Activity
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2,4,6-Pyrimidinetrione | Pseudomonas aeruginosa | 8 µg/mL |
Synthetic Applications
1. Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.
Example Reaction:
The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds to yield complex molecules with potential biological activity.
2. Coordination Chemistry
Pyrimidinetriones can act as ligands in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in materials science.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and
Biological Activity
The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[3-(2-methoxyphenyl)-2-propenylidene]- is a derivative of pyrimidinetrione that has garnered attention for its potential biological activities. Pyrimidine derivatives are widely recognized for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This article aims to provide a detailed overview of the biological activity associated with this compound based on diverse sources.
- Molecular Formula: CHNO
- Molecular Weight: 247.25 g/mol
- CAS Registry Number: 148119-36-2
- Structural Characteristics: The compound features a pyrimidinetrione core substituted with a methoxyphenyl propenylidene group, contributing to its unique biological properties.
The biological activity of pyrimidine derivatives often involves interaction with various biological targets:
- Enzyme Inhibition: Many pyrimidine derivatives inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- DNA Interaction: Some compounds can intercalate into DNA or inhibit DNA synthesis, leading to anticancer effects.
- Antimicrobial Activity: The structural features allow for interaction with microbial cell membranes or metabolic pathways.
Anticancer Effects
Research indicates that pyrimidine derivatives exhibit significant anticancer activity. For instance:
- A study highlighted that certain pyrimidine-based compounds showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) by inducing apoptosis and inhibiting cell proliferation .
- The specific compound under review may similarly affect cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Pyrimidine derivatives have demonstrated antimicrobial activities against a range of pathogens:
- In vitro studies have shown that compounds similar to 2,4,6(1H,3H,5H)-Pyrimidinetrione can inhibit the growth of bacteria and fungi by disrupting cellular processes .
- The methoxyphenyl group may enhance lipophilicity, improving membrane penetration and efficacy against microbial targets.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidines are well-documented:
- Compounds within this class can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as prostaglandins .
- The potential for this specific compound to modulate inflammatory pathways remains an area for further investigation.
Study on Anticancer Properties
A recent study investigated the synthesis and biological activity of various pyrimidine hybrids. The results showed that derivatives similar to 2,4,6(1H,3H,5H)-Pyrimidinetrione exhibited promising anticancer activity against several human cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Antimicrobial Testing
In another study focused on antimicrobial activity, several pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The findings indicated that certain structural features significantly influenced antimicrobial potency. This suggests that 2,4,6(1H,3H,5H)-Pyrimidinetrione could possess similar properties due to its unique structure .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Pyrimidinetrione derivatives are highly tunable, with substituents at the 5-position dictating their functional properties. Below is a comparative analysis based on substituent type and reported activities:
Table 1: Key Structural Analogs and Their Bioactivities
Key Observations:
- Electron-Donating Groups (e.g., –OCH₃): Methoxy substituents, as in the target compound, may improve solubility and pharmacokinetic properties but often exhibit moderate bioactivity compared to electron-withdrawing groups (–Cl, –NO₂) .
- Electron-Withdrawing Groups (e.g., –Cl) : Chlorinated analogs (e.g., SR-9, SR-10) show enhanced binding stability and efficacy in HMG-CoA reductase inhibition and antihyperlipidemic activity .
Pharmacological Potential
- Cardiovascular Therapeutics : Pyrimidinetriones with –OCH₃ groups (e.g., SR-8) exhibit calcium channel blockade, indicating possible antihypertensive effects .
- Neuroprotection : Analogs like compound 21 inhibit mutant SOD1 aggregation, relevant for neurodegenerative diseases .
- Metabolic Disorders : Chlorinated derivatives (e.g., SR-10) reduce cholesterol and triglycerides via HMG-CoA inhibition .
Q & A
Q. Table 1: Example Synthesis Parameters
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Barbituric acid derivative | P₂O₅ | Acetic acid | 110 | 65–75 |
| 2-Methoxybenzaldehyde | – | Ethanol | 80 | 50–60 |
Basic: How are spectroscopic techniques employed to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Resonances for the propenylidene moiety (δ ~5.5–7.5 ppm for vinyl protons; δ ~120–140 ppm for sp² carbons) and the methoxyphenyl group (δ ~3.8 ppm for OCH₃; δ ~110–160 ppm for aromatic carbons) are key identifiers.
- IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) confirm the trione core and propenylidene linkage.
- UV-Vis : Absorption maxima (~250–300 nm) reflect π→π* transitions in the conjugated system .
Basic: What safety precautions are critical when handling this compound?
Answer:
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Required precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Storage : Inert atmosphere, away from oxidizing agents .
Advanced: How can molecular docking studies predict interactions between this compound and protein targets like 7D2S?
Answer:
Protein Preparation : Retrieve the crystal structure of 7D2S (PDB ID) and optimize hydrogen bonding networks.
Ligand Preparation : Generate 3D conformers of the pyrimidinetrione derivative using Gaussian 09W or HyperChem.
Docking : Use AutoDock Vina to simulate binding affinities. Focus on residues forming hydrogen bonds (e.g., Arg/Lys with C=O groups) and π-π stacking with aromatic side chains.
Validation : Compare docking scores (ΔG) with experimental binding assays (e.g., ITC, SPR) .
Advanced: How do substituent modifications (e.g., methoxy vs. hydroxy groups) affect reactivity and bioactivity?
Answer:
- Electron-Donating Groups (e.g., OCH₃) : Stabilize the propenylidene linkage via resonance, enhancing conjugation and redox activity.
- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity, improving nucleophilic attack susceptibility.
- Bioactivity : Methoxy groups enhance lipophilicity, improving membrane permeability, while hydroxy groups may form hydrogen bonds with target proteins .
Q. Table 2: Substituent Effects on Reactivity
| Substituent | Hammett σ Value | Redox Potential (mV) | LogP |
|---|---|---|---|
| -OCH₃ | -0.27 | -450 | 1.2 |
| -OH | 0.12 | -520 | 0.3 |
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Answer:
- Case Study : Discrepancies in ¹H NMR integration ratios may arise from tautomerism in the pyrimidinetrione core.
- Resolution : Use variable-temperature NMR to identify equilibrium states or employ DFT calculations (B3LYP/6-31G*) to model tautomeric forms. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced: What theoretical frameworks guide the design of derivatives for specific applications (e.g., enzyme inhibition)?
Answer:
- Frontier Molecular Orbital (FMO) Theory : Predicts reactivity based on HOMO-LUMO gaps. Narrow gaps (~3–5 eV) indicate high electrophilicity.
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent parameters (π, σ) with inhibitory constants (Kᵢ) to optimize bioactivity .
Advanced: How can solvent polarity influence the compound’s stability during kinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
